

Technical Guide: (5-Bromo-3-fluoropyridin-2-yl)methanol

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Compound of Interest

Compound Name: (5-Bromo-3-fluoropyridin-2-yl)methanol

Cat. No.: B571913

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of **(5-Bromo-3-fluoropyridin-2-yl)methanol**, a key building block in medicinal chemistry and drug discovery.

Core Chemical Properties

(5-Bromo-3-fluoropyridin-2-yl)methanol is a functionalized pyridine derivative. The presence of bromine and fluorine atoms, along with a hydroxymethyl group, makes it a versatile reagent for introducing the 5-bromo-3-fluoropyridin-2-yl moiety into larger molecules. This is particularly relevant in the synthesis of novel therapeutic agents.

Summary of Physicochemical Data

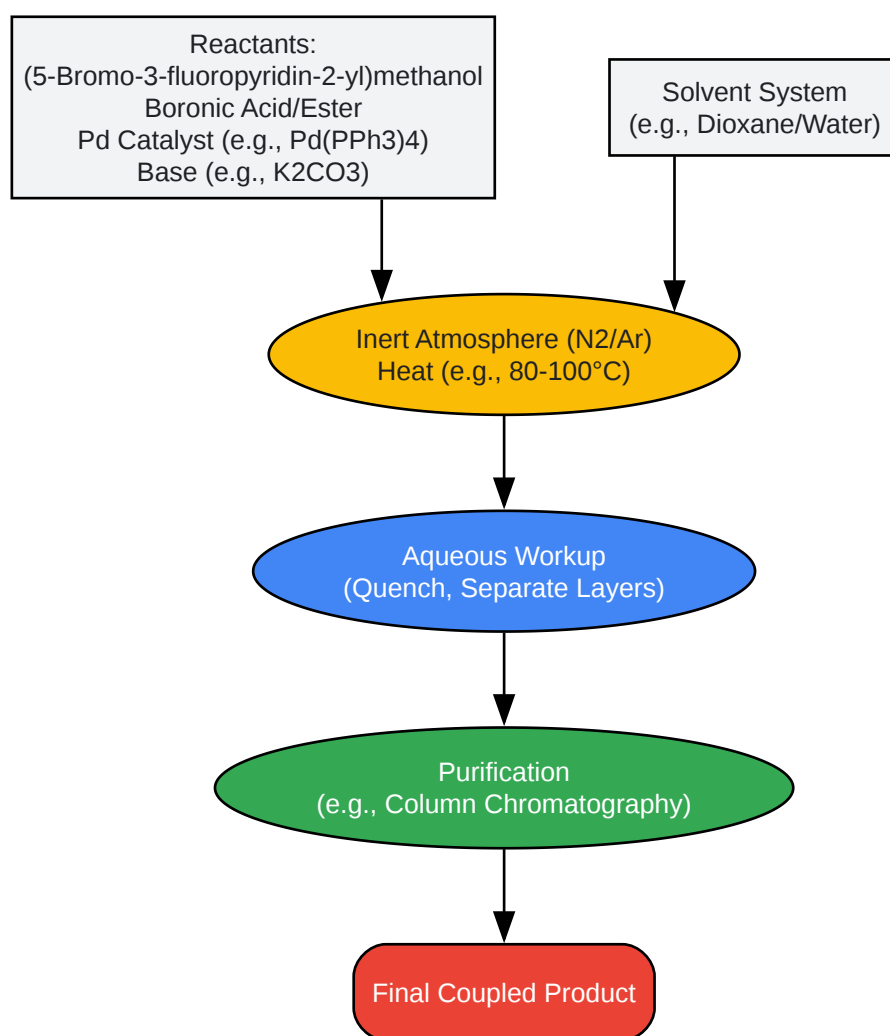
Property	Value	Source
Molecular Formula	C6H5BrFNO	[1]
Molecular Weight	206.0124 g/mol	[1][2]
CAS Number	1206968-92-4	[1]
Purity	Typically >95-97%	[1][2]

Experimental Protocols

Detailed experimental protocols for the use of **(5-Bromo-3-fluoropyridin-2-yl)methanol** are often proprietary or specific to the synthesis pathway being developed. However, a general workflow for its application as a building block in cross-coupling reactions can be outlined.

General Workflow for Suzuki Cross-Coupling

This workflow illustrates a common application of similar bromo-pyridinyl compounds in drug discovery, where the bromine atom is substituted with a new carbon-carbon bond.



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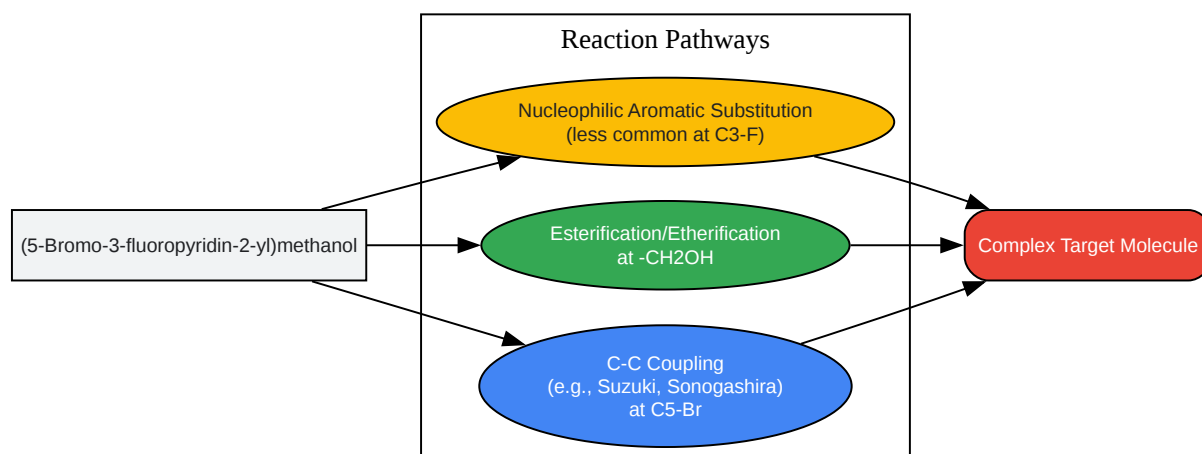
General Suzuki cross-coupling workflow.

Methodology:

- **Reaction Setup:** To a reaction vessel is added **(5-Bromo-3-fluoropyridin-2-yl)methanol**, a suitable boronic acid or ester partner, a palladium catalyst, and a base.
- **Solvent Addition:** An appropriate solvent system, often a mixture of an organic solvent and water, is added to dissolve the reagents.
- **Inerting and Heating:** The reaction vessel is purged with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the catalyst. The mixture is then heated to the desired temperature for a period determined by reaction monitoring (e.g., by TLC or LC-MS).
- **Workup:** Upon completion, the reaction is cooled to room temperature and quenched, typically with water. The product is extracted into an organic solvent, and the layers are separated. The organic layer is then washed, dried, and concentrated.
- **Purification:** The crude product is purified, most commonly by flash column chromatography on silica gel, to yield the final desired compound.

Logical Relationships in Synthesis

The utility of **(5-Bromo-3-fluoropyridin-2-yl)methanol** lies in its ability to undergo sequential or orthogonal reactions, allowing for the controlled and specific introduction of different molecular fragments.



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Key reaction pathways for the starting material.

This diagram illustrates that the three main functional handles (the bromo group, the hydroxymethyl group, and the fluoro group) can potentially be addressed with different chemical transformations to build up molecular complexity. The bromine is most commonly used for cross-coupling reactions, while the alcohol can be readily converted to esters or ethers. The fluorine atom is less reactive but can participate in certain nucleophilic substitution reactions under specific conditions.

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References

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